Computed Lipophilicity Differentiation: XLogP3 of CAS 852452-33-6 vs. 5-Methyl and 5-Ethyl Analogues
CAS 852452-33-6 possesses a computed XLogP3 of 3.2, attributed to its C-5 benzyl substituent [1]. This value places it within the optimal lipophilicity range for oral absorption (LogP 1-3.5) per Lipinski guidelines, yet distinguishes it from simpler C-5 alkyl analogues. The 5-benzyl group adds approximately 1.5-2.0 log units of lipophilicity compared to a C-5 methyl or ethyl substituent on the same core scaffold, based on fragment-based contribution analysis. This increased lipophilicity may enhance membrane permeability for in vitro cell-based assays but could also increase non-specific protein binding relative to more polar 5-alkyl congeners.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 [1] |
| Comparator Or Baseline | Estimated XLogP3 for 5-methyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide: approximately 1.5-1.8 (based on fragment contribution; no published experimental value available) |
| Quantified Difference | Estimated ΔXLogP3 ≈ +1.4 to +1.7 for 5-benzyl vs. 5-methyl congener |
| Conditions | Computed property using XLogP3 algorithm; no experimental logP measurement available |
Why This Matters
Lipophilicity differences of this magnitude can shift compound partitioning in cellular assays and alter apparent potency; procurement of the 5-benzyl derivative versus a 5-alkyl analog should account for differential cell permeability and non-specific binding in the intended assay system.
- [1] Kuujia. 5-Benzyl-2-phenyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione, CAS 852452-33-6. XLogP3: 3.2. https://www.kuujia.com/cas-852452-33-6.html (accessed 2026-05-09). View Source
